2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
2-Methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic core structure fused with pyrimidine and thiazine rings. Key structural features include:
- A 2-methoxyethyl ester at position 7, enhancing solubility compared to methyl or ethyl esters .
- An (E)-2-phenylethenyl (styryl) substituent at position 6, which facilitates π-π interactions in biological systems .
- A methyl group at position 8 and a 4-oxo moiety in the thiazine ring, common to many analogs in this class .
Properties
CAS No. |
609795-24-6 |
|---|---|
Molecular Formula |
C20H22N2O4S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-14-18(19(24)26-12-11-25-2)16(9-8-15-6-4-3-5-7-15)22-17(23)10-13-27-20(22)21-14/h3-9,16H,10-13H2,1-2H3/b9-8+ |
InChI Key |
YJTIBKAOZXCIGQ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyrimido-Thiazine Derivatives
Note: Exact molecular formula and weight for the target compound are inferred from analogs due to lack of direct data.
Pharmacological and Functional Differences
Bioactivity :
- Compounds with halogenated aryl groups (e.g., 3,4-dichlorophenyl) exhibit stronger antimicrobial and anticancer activity due to increased electrophilicity .
- Trimethoxyphenyl derivatives show enhanced antiproliferative effects, likely due to improved DNA intercalation .
- The target compound’s styryl group may confer selectivity toward kinase inhibitors or tubulin-binding proteins, as seen in other styryl-containing drugs .
Solubility and Pharmacokinetics :
- The 2-methoxyethyl ester in the target compound likely improves water solubility compared to ethyl or methyl esters, aiding bioavailability .
- Allyl and benzyl esters (e.g., in and ) prioritize lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability .
Biological Activity
The compound 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimidothiazine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and anticancer effects.
Chemical Structure
The molecular formula of the compound is . Its structural representation highlights the pyrimidothiazine core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrimidothiazines exhibit a wide range of biological activities. The specific compound has shown promising results in several studies.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of similar compounds within the pyrimidothiazine class. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus with MIC values around 256 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Methoxyethyl Pyrimidothiazine | E. coli | 256 |
| 2-Methoxyethyl Pyrimidothiazine | S. aureus | 256 |
Anticancer Activity
The anticancer potential of pyrimidothiazine derivatives has been explored through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanisms : The anticancer activity is often attributed to the compound's ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Case Studies
- Study on Antibacterial Properties : A recent study synthesized a series of pyrimidothiazine derivatives and tested their antibacterial activities against multiple strains of bacteria. The results indicated that modifications in the side chains significantly affected their efficacy .
- Anticancer Research : Another investigation focused on the effects of a related compound on human cancer cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
